![molecular formula C32H29FN4O4 B13486557 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and piperidine structures
Méthodes De Préparation
The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by coupling reactions with piperidine derivatives. The reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorenylmethoxycarbonyl group allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing for selective reactions at specific sites on the molecule. The piperidine and pyrimidine rings can interact with biological targets, influencing pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other Fmoc-protected amino acids and piperidine derivatives. For example:
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(methoxycarbonyl)-L-phenylalanine
- {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(4-iodophenyl)acetic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid lies in its combination of fluorenylmethoxycarbonyl, piperidine, and pyrimidine structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C32H29FN4O4 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C32H29FN4O4/c1-19-12-13-25(28(33)15-19)26-16-34-29(31(38)39)36-30(26)37-14-6-7-20(17-37)35-32(40)41-18-27-23-10-4-2-8-21(23)22-9-3-5-11-24(22)27/h2-5,8-13,15-16,20,27H,6-7,14,17-18H2,1H3,(H,35,40)(H,38,39) |
Clé InChI |
BRMKPLBXMBUKPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CN=C(N=C2N3CCCC(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



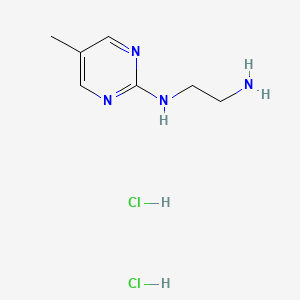
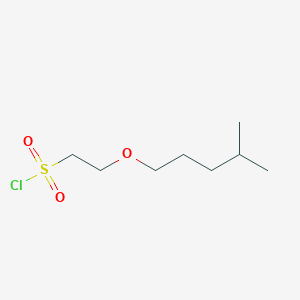
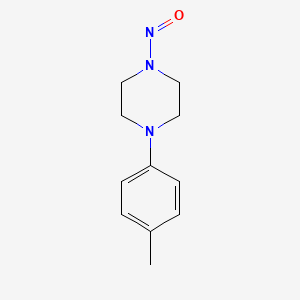
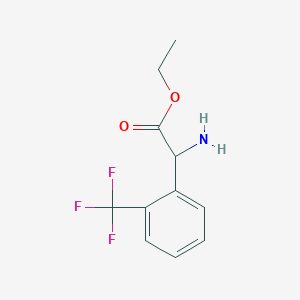
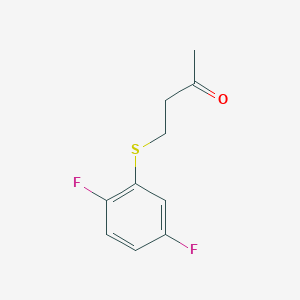
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
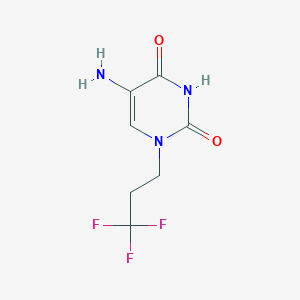

![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)

